(2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid
Description
(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is a non-proteinogenic α-amino acid featuring a substituted phenyl group at the β-position. Its structure comprises a chiral center (2S configuration), a carboxylic acid group, and a halogenated aromatic ring (3-chloro-2-fluorophenyl), which confers unique physicochemical and biological properties. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in the development of enzyme inhibitors or receptor-targeted therapeutics .
Key structural attributes:
Properties
IUPAC Name |
(2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZBXQYJHCORIE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the α,β-Unsaturated Ester Precursor
The precursor, typically a β-aryl-α-acetamidoacrylate ester, is synthesized via Heck coupling or Wittig reaction. For example, 3-chloro-2-fluorobenzaldehyde undergoes a Wittig reaction with a stabilized ylide derived from glycine ethyl ester hydrochloride to yield (E)-ethyl 2-acetamido-3-(3-chloro-2-fluorophenyl)acrylate.
Key Reaction Conditions :
Catalytic Asymmetric Hydrogenation
The unsaturated ester is hydrogenated under high pressure (50–100 bar H₂) using a chiral rhodium or ruthenium catalyst. For instance, Rh-(R)-BINAP (2 mol%) in methanol at 25°C achieves >95% enantiomeric excess (ee) of the (S)-isomer.
Optimization Insights :
-
Solvent polarity critically affects reaction rate and selectivity; methanol enhances hydrogen solubility.
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Catalyst loading below 1 mol% reduces cost but compromises ee (≤88%).
Chiral Auxiliary-Mediated Alkylation
This method employs a chiral auxiliary to control stereochemistry during alkylation. A common approach uses (S)- or (R)-4-substituted oxazolidinones to direct the configuration at the α-carbon.
Auxiliary Attachment and Alkylation
Glycine is converted to its oxazolidinone derivative, which is deprotonated with LDA and alkylated with 3-chloro-2-fluorobenzyl bromide. The reaction proceeds in THF at −78°C, yielding the diastereomerically pure alkylated product.
Reaction Parameters :
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Alkylating agent: 3-chloro-2-fluorobenzyl bromide (1.2 equiv).
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Base: LDA (2.5 equiv).
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Diastereomeric ratio: >99:1.
Auxiliary Removal and Hydrolysis
The oxazolidinone is cleaved via hydrolysis with LiOH in aqueous THF, followed by acidification to liberate the free amino acid. Total yields range from 65–75% with ee >98%.
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution leverages the substrate specificity of hydrolases to separate enantiomers. Racemic 2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid is acetylated, and an acylase selectively hydrolyzes the (S)-enantiomer.
Process Overview
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Racemic Synthesis : The racemic amino acid is prepared via Strecker synthesis using 3-chloro-2-fluorobenzaldehyde, ammonium chloride, and KCN.
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Acetylation : The amino group is acetylated with acetic anhydride.
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Enzymatic Hydrolysis : Porcine kidney acylase hydrolyzes the (S)-acetylated derivative, leaving the (R)-enantiomer unreacted.
Performance Metrics :
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Enzyme: Porcine kidney acylase (50 U/mg).
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Reaction time: 24–48 hours.
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Yield: 40–45% (theoretical maximum 50%).
Solid-Phase Peptide Synthesis (SPPS) Adaptations
SPPS techniques enable modular assembly of non-natural amino acids. A Wang resin-bound Fmoc-glycine undergoes Suzuki-Miyaura coupling with 3-chloro-2-fluorophenylboronic acid, followed by deprotection and cleavage.
Stepwise Synthesis
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Resin Loading : Fmoc-Gly-OH attached to Wang resin using DIC/HOBt.
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Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with 3-chloro-2-fluorophenylboronic acid (2 equiv) in DMF/H₂O.
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Deprotection : Piperidine removes the Fmoc group.
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Cleavage : TFA liberates the amino acid from the resin.
Efficiency Data :
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Coupling yield: 85–90%.
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Overall yield: 60–65%.
Comparison of Methods
| Method | Key Advantages | Limitations | Yield (%) | ee (%) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | High enantioselectivity, scalable | Requires specialized catalysts | 70–85 | 95–99 |
| Chiral Auxiliary | Excellent stereocontrol | Multi-step, auxiliary removal | 65–75 | 98–99 |
| Enzymatic Resolution | Mild conditions, no metal catalysts | Maximum 50% yield per cycle | 40–45 | >99 |
| SPPS | Modular, adaptable to analogs | High cost of resins/reagents | 60–65 | N/A |
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group undergoes oxidation to form nitroso or nitro derivatives under acidic or basic conditions. For example:
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Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
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Conditions : Acidic or alkaline environments.
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Products : Corresponding nitroso (R-N=O) or nitro (R-NO₂) derivatives .
This reactivity is consistent with typical amino acid behavior, where the amino group’s lone pair of electrons facilitates oxidation.
Reduction Reactions
The carboxylic acid group can be reduced to alcohol or aldehyde derivatives:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Conditions : Anhydrous solvents (e.g., tetrahydrofuran).
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Products : Alcohols (e.g., propanol derivatives) or aldehydes .
The reduction pathway highlights the compound’s potential for synthesizing bioactive derivatives.
Nucleophilic Substitution on the Phenyl Ring
The chlorine and fluorine substituents on the phenyl ring enable nucleophilic aromatic substitution (NAS) reactions. Key features:
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Reagents : Nucleophiles (e.g., amines, thiols) with bases like K₂CO₃ or NaOH.
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Conditions : Elevated temperatures or polar aprotic solvents.
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Products : Substituted phenyl derivatives (e.g., amino- or thio-substituted analogs) .
The electron-withdrawing effect of Cl and F activates the ring for NAS, enabling functional group diversification.
Esterification
The carboxylic acid group reacts with alcohols to form esters:
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Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (e.g., H₂SO₄).
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Conditions : Reflux or Dean-Stark trap for water removal.
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Products : Ester derivatives (e.g., methyl or ethyl esters) .
Esterification improves the compound’s lipophilicity, enhancing permeability in biological systems.
Comparison of Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄/H₂O₂, acidic/basic | Nitroso/nitro derivatives |
| Reduction | LiAlH₄/NaBH₄, THF | Alcohols/aldehydes |
| Substitution | Amines/thiols, K₂CO₃/NaOH | Substituted phenyl derivatives |
| Esterification | Alcohols, H₂SO₄, reflux | Esters |
Chirality Considerations
The (2S)-configuration influences reaction outcomes due to steric effects. For example, in substitution reactions, the spatial arrangement of substituents may favor specific regioselectivity .
Research Gaps
While structural data is available , experimental reaction conditions and yields for (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid remain underreported. Further studies are needed to optimize reaction parameters and explore stereospecific transformations.
Scientific Research Applications
Medicinal Chemistry
(S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid is investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Key Findings :
- Neuropharmacological Effects : Studies indicate that the compound may modulate excitatory neurotransmission in the central nervous system (CNS), potentially benefiting conditions like Alzheimer's and Parkinson's disease. Research on rodents has shown improved memory retention and reduced neuronal apoptosis when administered .
The compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies demonstrate its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The compound shows antioxidant activity, which may protect cells from oxidative stress, contributing to its neuroprotective effects .
Organic Synthesis
(S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid serves as a versatile building block in organic synthesis. Its unique halogenated structure allows for diverse chemical transformations.
Common Reactions :
- Oxidation : The amino group can be oxidized to form oxo derivatives.
- Reduction : The aromatic ring can undergo reduction reactions to yield various products.
- Substitution Reactions : Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution .
Data Table of Biological Activities
Neuroprotective Study
A study conducted on rodents demonstrated that administration of (S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid resulted in improved memory retention and reduced neuronal apoptosis in models of induced neurotoxicity.
Antimicrobial Efficacy
In vitro assays revealed that the compound effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in developing new antibiotics or adjunct therapies for existing antibiotic treatments.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen-Substituted Phenylalanine Derivatives
Compounds with halogenated phenyl groups are critical for studying structure-activity relationships (SAR) in drug design.
Key Insights :
- Functional Group Addition: Melphalan’s bis(chloroethyl)amino group enhances alkylating activity, whereas the target compound’s simpler halogenation may favor transporter-mediated uptake (e.g., LAT1) .
Heterocyclic and Boron-Containing Analogs
Introduction of heterocycles or boron groups diversifies pharmacological profiles.
Key Insights :
- Heterocyclic Moieties : Pyridyl groups (as in ) improve solubility and enable fluorescence-based tracking, unlike the purely aromatic target compound.
- Boronic Acid Integration : The boron-containing analog highlights how functional group addition can shift mechanism of action (e.g., covalent inhibition vs. substrate mimicry).
Protected and Modified Derivatives
Protective groups or esterification modulate bioavailability and synthetic utility.
Key Insights :
- Protective Groups : Boc protection () is critical for stepwise synthesis, preventing unwanted side reactions.
- Prodrug Design : Esterification () demonstrates how simple modifications can overcome pharmacokinetic limitations of free carboxylic acids.
Research Findings and Implications
- Synthetic Accessibility : The compound’s relatively simple structure allows scalable synthesis via asymmetric hydrogenation or enzymatic resolution, contrasting with complex heterocyclic analogs .
Biological Activity
(2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid, also known as (S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride, is an amino acid derivative that has garnered attention in various fields of biomedical research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.
The compound's molecular formula is C9H10ClFNO2, with a molecular weight of approximately 201.63 g/mol. Its structure features both chlorine and fluorine substituents on the aromatic ring, which significantly influences its biological properties. The compound is typically available as a hydrochloride salt, enhancing its solubility in aqueous solutions .
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Antiproliferative Effects
Recent studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of BRAF V600E mutant cancer cells, particularly in A375 melanoma cell lines. The compound's potency was compared to established inhibitors like encorafenib, revealing promising results in reducing cell viability .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes involved in disease processes. For example, it has been implicated in the inhibition of ADAMTS7, a metalloproteinase linked to inflammatory diseases. Compounds derived from this structure have demonstrated selectivity and potency against ADAMTS7, with IC50 values indicating effective inhibition at low concentrations .
Case Studies
- Study on Anticancer Activity : A study assessing the antiproliferative effects of this compound showed significant inhibition of cell growth in melanoma models. The results indicated that the compound could serve as a lead for developing new anticancer therapies .
- Enzyme Selectivity Analysis : Research focused on the selectivity profile of derivatives of this compound revealed that modifications to the aromatic ring could enhance selectivity for specific proteases over others. This highlights the potential for designing targeted therapies based on this scaffold .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClFNO2 |
| Molecular Weight | 201.63 g/mol |
| CAS Number | 2375248-68-1 |
| Solubility | Soluble in water |
| Antiproliferative IC50 (A375) | Comparative to encorafenib |
Q & A
Q. What synthetic strategies are recommended for the enantioselective synthesis of (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid?
Methodological Answer: Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric methods. For halogenated phenylpropanoic acids, a common approach is to protect the amine group (e.g., using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups) to prevent racemization during coupling reactions. Evidence from analogous compounds suggests that coupling halogenated aryl groups to a protected amino acid backbone (e.g., via Ullmann or Buchwald-Hartwig reactions) can achieve stereochemical control . Post-synthesis, deprotection under mild acidic or hydrogenolytic conditions preserves stereochemical integrity.
Q. How can the purity and enantiomeric excess (ee) of this compound be reliably characterized?
Methodological Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is the gold standard for determining ee. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and ) validate molecular structure and purity. For halogenated derivatives, X-ray crystallography may resolve stereochemical ambiguities, as seen in fluoropyridyl amino acid analogs .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer: Cell-based assays targeting glutamate receptors (e.g., NMDA or AMPA receptors) are relevant due to structural similarities to fluorinated phenylalanine derivatives with neuroactive properties . Fluorescence polarization assays can measure binding affinity to receptor subunits. For metabolic stability, liver microsome assays assess susceptibility to cytochrome P450 enzymes .
Advanced Research Questions
Q. How do the electronic effects of chlorine and fluorine substituents influence binding to target receptors?
Methodological Answer: The 3-chloro-2-fluoro substitution creates distinct electronic and steric environments. Fluorine’s electronegativity enhances hydrogen-bonding potential, while chlorine’s bulkiness may restrict rotational freedom. Comparative studies of fluorinated pyridyl amino acids show that fluorine at position 6 of pyridine increases receptor selectivity compared to non-fluorinated analogs . Density functional theory (DFT) calculations can model charge distribution and predict interaction hotspots .
Q. What experimental approaches resolve contradictions in reported pharmacological data for halogenated phenylpropanoic acids?
Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, co-solvents) or receptor isoform specificity. To address this:
Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
Methodological Answer: Stability challenges include susceptibility to enzymatic hydrolysis and oxidation. Strategies include:
- Prodrug design : Esterification of the carboxylic acid group to enhance membrane permeability, as demonstrated in pegylated peptide analogs .
- Steric shielding : Introducing bulky substituents adjacent to the amine group to reduce protease recognition .
- pH-sensitive formulations : Encapsulation in liposomes to protect against gastric degradation .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic profile?
Methodological Answer: Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models integrate parameters like logP, polar surface area, and hydrogen-bond donors. Tools like SwissADME or Schrödinger’s QikProp predict blood-brain barrier permeability, critical for neuroactive compounds . Pharmacophore mapping aligns the compound’s halogenated aryl group with known receptor-binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
